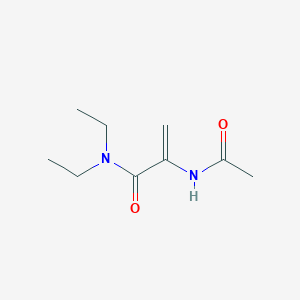![molecular formula C16H14N4 B12609390 6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline CAS No. 649749-04-2](/img/structure/B12609390.png)
6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline is a heterocyclic compound that belongs to the indoloquinoline family. This compound is of significant interest due to its potential biological activities, including anticancer properties . The structure of this compound consists of an indole fused with a quinoline ring, which contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline typically involves the condensation of 6-hydrazinyl-11H-indolo[3,2-c]quinoline with various aldehydes or ketones . One common method involves the reaction of 6-hydrazinyl-11H-indolo[3,2-c]quinoline with diethyl-2,2’-((3-formyl-2-hydroxy-5-methylbenzyl)azanediyl)-diacetate under specific conditions to form the desired compound . The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires careful control of temperature and reaction time to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process would be optimized for scalability, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Additionally, purification techniques such as recrystallization and chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various electrophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Formation of reduced indoloquinoline derivatives.
Substitution: Formation of substituted indoloquinoline derivatives with different functional groups.
Scientific Research Applications
6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit cyclin-dependent kinases (Cdks), which play a crucial role in cell cycle regulation . By inhibiting Cdks, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its ability to intercalate into DNA and disrupt DNA replication further contributes to its anticancer activity .
Comparison with Similar Compounds
6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline can be compared with other similar compounds, such as:
11H-indolo[3,2-c]quinoline: Lacks the hydrazinyl and methyl groups, which may affect its biological activity.
6-Amino-11H-indolo[3,2-c]quinoline: Contains an amino group instead of a hydrazinyl group, leading to different reactivity and biological properties.
11-Methyl-6H-indolo[2,3-b]quinoline: A structurally related compound with different substitution patterns, affecting its chemical and biological behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
649749-04-2 |
|---|---|
Molecular Formula |
C16H14N4 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
(4-methyl-11H-indolo[3,2-c]quinolin-6-yl)hydrazine |
InChI |
InChI=1S/C16H14N4/c1-9-5-4-7-11-14(9)19-16(20-17)13-10-6-2-3-8-12(10)18-15(11)13/h2-8,18H,17H2,1H3,(H,19,20) |
InChI Key |
FBUZLJHFMWMQPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C4=CC=CC=C4N3)C(=N2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Dimethyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12609308.png)
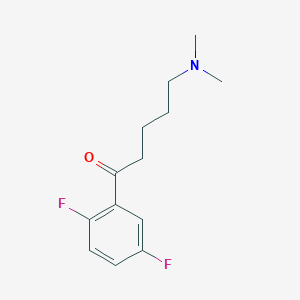
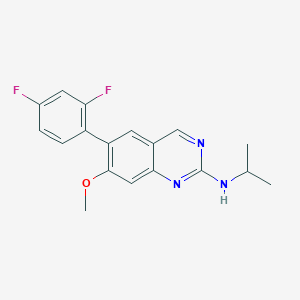
![4-[4-(Hydroxymethyl)phenoxy]-5-(phenylsulfanyl)benzene-1,2-dicarbonitrile](/img/structure/B12609340.png)

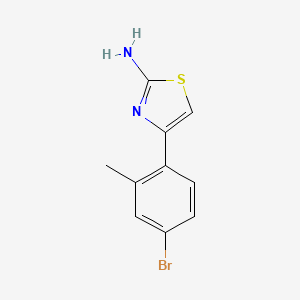
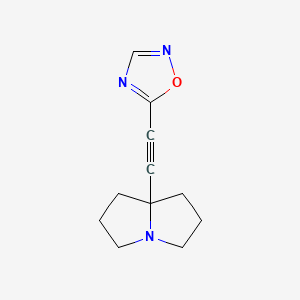
![[(1-tert-Butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12609348.png)

![1-Piperidinecarboxylic acid, 4-[4-[[[8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-3-cyano-6-quinolinyl]amino]methyl]-1H-1,2,3-triazol-1-yl]-, 1,1-dimethylethyl ester](/img/structure/B12609357.png)
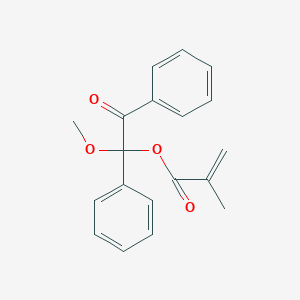

![Cyclohexanone, 2-[(R)-hydroxy-4-pyridinylmethyl]-, (2S)-](/img/structure/B12609371.png)
